(3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic compound with a unique structure that includes a cyclopenta[c]quinoline core substituted with a 3,4-dichlorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[c]quinoline core and introduce the 3,4-dichlorophenyl and fluorine substituents through a series of substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.
Scientific Research Applications
(3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to specific sites, altering the activity of proteins or other biomolecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Compound K: A tetracyclic dammarane-type triterpenoid saponin with various pharmacological properties, including anti-diabetic and anti-inflammatory effects.
Ursolic Acid: A pentacyclic triterpenoid with anti-cancer, anti-inflammatory, and antioxidant activities.
Uniqueness
(3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is unique due to its specific structural features, such as the combination of a cyclopenta[c]quinoline core with dichlorophenyl and fluorine substituents. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14Cl2FN |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
(3aS,4R,9bR)-4-(3,4-dichlorophenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C18H14Cl2FN/c19-14-8-7-10(9-15(14)20)17-12-4-1-3-11(12)13-5-2-6-16(21)18(13)22-17/h1-3,5-9,11-12,17,22H,4H2/t11-,12+,17+/m1/s1 |
InChI Key |
QNFUZBQMMRSRRW-PEBVRCNWSA-N |
Isomeric SMILES |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=CC=C3F)C4=CC(=C(C=C4)Cl)Cl |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3F)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.